molecular formula C12H14N2O4S B3015676 N-[2-(furan-2-yl)-2-methoxyethyl]pyridine-3-sulfonamide CAS No. 1798516-53-6

N-[2-(furan-2-yl)-2-methoxyethyl]pyridine-3-sulfonamide

Cat. No.: B3015676
CAS No.: 1798516-53-6
M. Wt: 282.31
InChI Key: NQFVXTAJXWRFNY-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-methoxyethyl]pyridine-3-sulfonamide is a sulfonamide derivative featuring a pyridine ring substituted at the 3-position with a sulfonamide group. The sulfonamide nitrogen is further functionalized with a 2-(furan-2-yl)-2-methoxyethyl substituent. This structural motif combines a heteroaromatic pyridine core with a sulfonamide linkage and a methoxyethyl-furan side chain, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-methoxyethyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4S/c1-17-12(11-5-3-7-18-11)9-14-19(15,16)10-4-2-6-13-8-10/h2-8,12,14H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQFVXTAJXWRFNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C1=CN=CC=C1)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-methoxyethyl]pyridine-3-sulfonamide typically involves the reaction of 2-(furan-2-yl)-2-methoxyethanamine with pyridine-3-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-methoxyethyl]pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

    Oxidation: Furanones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-methoxyethyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets such as protein tyrosine kinases. By inhibiting these enzymes, the compound can interfere with signal transduction pathways that regulate cell proliferation, growth, and differentiation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-[2-(furan-2-yl)-2-methoxyethyl]pyridine-3-sulfonamide and related sulfonamide derivatives:

Compound Name Core Structure Substituents Biological Activity Reference
This compound Pyridine-3-sulfonamide 2-(furan-2-yl)-2-methoxyethyl group Not reported N/A
N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide Benzenesulfonamide 5-bromo-2-methoxypyridin-3-amine; 2,4-difluorophenyl Synthesis reported; activity not specified
6-chloro-N-(1-(1-(3,4-dimethoxybenzyl)-2-oxopyrrolidin-3-yl)piperidin-4-yl)pyridine-3-sulfonamide (9) Pyridine-3-sulfonamide 6-chloro; piperidin-4-yl linked to pyrrolidone and 3,4-dimethoxybenzyl AChE inhibition (IC₅₀ = 0.01 µM)
Goxalapladib (CAS-412950-27-7) 1,8-Naphthyridine-acetamide Methoxyethyl-piperidine; trifluoromethyl biphenyl; difluorophenethyl Anti-atherosclerotic agent

Key Structural and Functional Insights

Core Structure Variations :

  • The user’s compound and compound 9 share a pyridine-3-sulfonamide core, which is critical for interactions with enzymes like AChE . In contrast, the compound from uses a benzenesulfonamide scaffold, which may alter target selectivity or binding kinetics.
  • Goxalapladib employs a naphthyridine-acetamide core, demonstrating that diverse heterocycles can be paired with methoxyethyl-piperidine motifs for cardiovascular applications.

Substituent Effects: Furan vs. These differences could modulate membrane permeability or metabolic stability. Methoxyethyl Functionality: The methoxyethyl group in the user’s compound and Goxalapladib may enhance solubility compared to bulkier substituents (e.g., pyrrolidone-piperidine in ).

Biological Implications :

  • Compound 9 ’s potent AChE inhibition (IC₅₀ = 0.01 µM) suggests that pyridine-3-sulfonamides with extended aromatic/heterocyclic substituents are effective in neurological targets. The user’s compound’s furan-methoxyethyl side chain might offer unique binding interactions, though activity data are lacking.
  • Goxalapladib’s anti-atherosclerotic activity highlights the therapeutic versatility of methoxyethyl-piperidine motifs, which could inspire analogous applications for the user’s compound.

Research Findings and Implications

  • Synthetic Strategies : The synthesis of sulfonamide derivatives often involves reacting amines with sulfonyl chlorides in pyridine , a method likely applicable to the user’s compound.
  • Structure-Activity Relationships (SAR) :
    • Bulky substituents (e.g., pyrrolidone-piperidine in ) enhance AChE inhibition, while smaller groups (e.g., methoxyethyl-furan) may optimize pharmacokinetics.
    • Fluorinated or methoxy-aromatic groups (e.g., in and ) improve target affinity but may reduce metabolic stability compared to furan-based systems.

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